molecular formula C15H14Cl2O3 B2967305 {4-[(2,4-Dichlorobenzyl)oxy]-3-methoxyphenyl}methanol CAS No. 872196-89-9

{4-[(2,4-Dichlorobenzyl)oxy]-3-methoxyphenyl}methanol

Cat. No.: B2967305
CAS No.: 872196-89-9
M. Wt: 313.17
InChI Key: QPQJDZDLRQKFJF-UHFFFAOYSA-N
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Description

{4-[(2,4-Dichlorobenzyl)oxy]-3-methoxyphenyl}methanol (CAS: 872196-89-9, C₁₅H₁₄Cl₂O₃) is a substituted benzyl alcohol derivative characterized by a 2,4-dichlorobenzyl ether group, a 3-methoxy substituent, and a hydroxymethyl (-CH₂OH) functional group on the aromatic ring.

Properties

IUPAC Name

[4-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2O3/c1-19-15-6-10(8-18)2-5-14(15)20-9-11-3-4-12(16)7-13(11)17/h2-7,18H,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPQJDZDLRQKFJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CO)OCC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(2,4-Dichlorobenzyl)oxy]-3-methoxyphenyl}methanol typically involves the reaction of 2,4-dichlorobenzyl chloride with 3-methoxyphenol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ether linkage .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

{4-[(2,4-Dichlorobenzyl)oxy]-3-methoxyphenyl}methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or acids, while reduction can produce alcohols.

Scientific Research Applications

{4-[(2,4-Dichlorobenzyl)oxy]-3-methoxyphenyl}methanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of {4-[(2,4-Dichlorobenzyl)oxy]-3-methoxyphenyl}methanol involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to specific sites on these targets, leading to changes in their activity or function. The exact pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Halogen Substitution Patterns

  • {4-[(2-Fluorobenzyl)oxy]-3-methoxyphenyl}methanol (C₁₅H₁₅FO₃, CAS: 690964-69-3): The 2-fluorobenzyloxy group introduces electronegativity but lacks the steric bulk of chlorine. This reduces molecular weight (262.28 vs. 313.18) and may enhance solubility in polar solvents compared to the dichloro analog. The fluorine atom’s electron-withdrawing effect could also alter reactivity in electrophilic substitution reactions .
  • This difference may influence interactions in biological systems, such as binding to hydrophobic pockets in enzymes .

Non-Halogenated Analogs

  • (4-Decyloxy-3-methoxyphenyl)methanol: The decyloxy chain introduces significant lipophilicity, making this compound more suited for applications requiring membrane permeability, such as surfactant or lipid-based materials.

Functional Group Modifications

Hydroxymethyl vs. Carbonyl Groups

  • 1-{4-[(4-Chlorobenzyl)oxy]-3-methoxyphenyl}ethanone (C₁₆H₁₅ClO₃): Replacing the hydroxymethyl group with a ketone (-COCH₃) eliminates hydrogen-bonding capacity, reducing solubility in aqueous media. The ketone’s electrophilic nature may also increase susceptibility to nucleophilic attacks compared to the alcohol .

Trifluoromethyl Substitutions

  • (E)-3-(4-((2,4-Bis(trifluoromethyl)benzyl)oxy)-3-methoxyphenyl)-2-cyanoacrylic Acid: The 2,4-bis(trifluoromethyl)benzyloxy group introduces strong electron-withdrawing effects, enhancing acidity (pKa ~3–4 for the cyanoacrylic acid moiety). This contrasts with the dichloro analog’s neutral hydroxymethyl group, making the former more reactive in conjugate addition reactions .

Glycyrrhetinate Derivatives

  • 4-((2,4-Dichlorobenzyl)oxy)-3,5-dimethylbenzyl Glycyrrhetinate (6e): The dichlorobenzyloxy group in this triterpenoid derivative enhances lipophilicity, improving cell membrane penetration. However, the 3,5-dimethyl substitution may sterically hinder interactions with enzymatic active sites compared to the 3-methoxy group in the target compound .

Pyrazoline Derivatives

  • 3-(Aryl)-5-[4-(2,4-Dichlorophenylmethoxy)-3-methoxyphenyl]-4,5-dihydropyrazolines :
    • The dichlorobenzyloxy moiety contributes to antimicrobial activity, likely through halogen-mediated disruption of microbial membranes. Fluorinated analogs (e.g., 2-fluoro) show reduced potency due to weaker hydrophobic interactions .

Physicochemical Properties

Spectroscopic Data

  • ¹H-NMR Shifts :
    • The target compound’s dichlorobenzyloxy group resonates at δ ~5.1–5.3 (OCH₂Ar), while the methoxy group appears at δ ~3.6. The hydroxymethyl proton (CH₂OH) shows broad signals at δ ~4.6 due to hydrogen exchange .
    • In contrast, fluorinated analogs exhibit upfield shifts for the benzyloxy protons (δ ~4.9–5.0) due to fluorine’s electronegativity .

Thermal Stability

  • The dichloro analog’s melting point is expected to exceed 100°C (based on glycyrrhetinate derivatives ), whereas non-halogenated analogs like (4-decyloxy-3-methoxyphenyl)methanol melt at 53–55°C due to weaker intermolecular forces .

Biological Activity

The compound {4-[(2,4-Dichlorobenzyl)oxy]-3-methoxyphenyl}methanol is a phenolic derivative that has garnered attention for its potential biological activities. This article synthesizes current research findings on its biological effects, particularly focusing on its anticancer, antimicrobial, and enzyme inhibitory properties.

Chemical Structure and Properties

The compound features a 2,4-dichlorobenzyl ether linked to a methoxy-substituted phenol. This structural configuration may contribute to its biological activity through mechanisms such as enzyme inhibition and interaction with cellular receptors.

Anticancer Activity

Recent studies have evaluated the anticancer potential of related compounds, indicating that phenolic derivatives can exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • In vitro Studies : A study reported that compounds with similar structures demonstrated IC50 values in the low micromolar range against prostate (PC-3), colon (HCT-116), and renal (ACHN) cancer cell lines, suggesting potent anticancer properties .
  • Mechanism of Action : The anticancer effects are often attributed to the inhibition of key signaling pathways involved in tumor growth and survival, including the epidermal growth factor receptor (EGFR) and Src kinase pathways .
CompoundCell LineIC50 (µM)
Compound APC-30.67
Compound BHCT-1160.80
Compound CACHN0.87

Antimicrobial Activity

The antimicrobial properties of phenolic compounds have been well-documented:

  • Bacterial Inhibition : Compounds similar to this compound have shown moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, studies have indicated that certain derivatives exhibit minimum inhibitory concentrations (MIC) ranging from 7.8 to 93.7 µg/mL against various bacterial strains .
  • Fungal Activity : These compounds also demonstrate antifungal activity, reinforcing their potential as broad-spectrum antimicrobial agents.
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus46.9
Escherichia coli93.7

Enzyme Inhibition

The ability of this compound to inhibit specific enzymes has been explored:

  • Monoamine Oxidase Inhibition : Similar compounds have shown promising results as monoamine oxidase (MAO) inhibitors, which are crucial in the treatment of neurological disorders like depression and Parkinson's disease. The inhibition of MAO leads to increased levels of neurotransmitters such as dopamine and serotonin .
  • Alkaline Phosphatase Inhibition : Some derivatives have exhibited significant inhibitory effects on alkaline phosphatase enzymes, which play a role in various physiological processes including bone mineralization and dephosphorylation reactions .

Case Studies

  • Anticancer Efficacy : A comparative study involving structurally related compounds revealed that those with electron-withdrawing groups showed enhanced cytotoxicity against breast cancer cell lines compared to their counterparts lacking such modifications.
  • Antimicrobial Spectrum : Another investigation focused on the antimicrobial spectrum of phenolic compounds demonstrated that substitution patterns significantly influence activity against resistant bacterial strains.

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